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Compound of Interest

3-Chloro-5-
Compound Name:
(trifluoromethoxy)aniline

Cat. No.: B180321

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-
(trifluoromethoxy)aniline

Abstract: This technical guide provides a comprehensive overview of the physical, chemical,
and spectral properties of 3-Chloro-5-(trifluoromethoxy)aniline (CAS No: 151276-13-0).
Designed for researchers, medicinal chemists, and drug development professionals, this
document synthesizes key data with practical insights into the characterization, handling, and
application of this versatile chemical intermediate. The strategic incorporation of chloro and
trifluoromethoxy substituents on the aniline scaffold imparts unique electronic and lipophilic
characteristics, making it a valuable building block in the synthesis of complex bioactive
molecules. This guide details self-validating experimental workflows for identity and purity
confirmation, ensuring scientific integrity and reproducibility in research and development
settings.

Core Compound Identification and Molecular
Structure

3-Chloro-5-(trifluoromethoxy)aniline is an aromatic amine distinguished by the presence of a
chlorine atom and a trifluoromethoxy group at the meta positions relative to the amino group.
These substituents are critical in modulating the molecule's reactivity and physicochemical
properties.
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IUPAC Name: 3-chloro-5-(trifluoromethoxy)aniline[1][2]

CAS Number: 151276-13-0[1][2]

Molecular Formula: C7HsCIFsNOJ[1][2]

Molecular Weight: 211.57 g/mol [1][2]

Structural Informatics:

« SMILES:NC1=CC(OC(F)(F)F)=CC(Cl)=C1[1]

e INChl:InChI=1S/C7H5CIF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10,11)/h1-3H,12H2[2]
e InChiKey:LGCOAKFQLUXQAB-UHFFFAOYSA-N[2]

The diagram below illustrates the molecular structure, highlighting the key functional groups
that dictate its chemical behavior. The electron-withdrawing nature of both the chlorine and
trifluoromethoxy groups deactivates the aromatic ring towards electrophilic substitution while
influencing the nucleophilicity of the amine.

Caption: Molecular structure of 3-Chloro-5-(trifluoromethoxy)aniline.

Physicochemical and Spectral Properties

The physical properties of a compound are paramount for its application in synthesis, dictating
choices for solvents, reaction temperatures, and purification methods. The trifluoromethoxy
group, in particular, is known to significantly increase lipophilicity, a key parameter in drug
design for improving membrane permeability.

Summary of Physical Data
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Property Value Source(s)
Molecular Weight 211.57 g/mol [1112]
Exact Mass 211.001176 Da [2]

Data not consistently available;

Appearance typically an oil or low-melting
solid.
Storage Temperature 0-8 °C recommended

[1]

Topological Polar Surface Area  35.3 A2

[2]

Spectral Characterization Data

Spectroscopic analysis is the cornerstone of chemical identification and quality control. The

unique electronic environment created by the substituents results in a distinct spectral

fingerprint.

« Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional

groups present. For this aniline derivative, characteristic peaks are expected for the N-H
stretching of the primary amine (typically two bands in the 3300-3500 cm~* region), C-N
stretching, C-ClI stretching, and strong C-F and C-O stretching bands associated with the

trifluoromethoxy group. A vapor phase IR spectrum is available for reference.[2][3]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the amine protons. The aromatic protons will appear as complex multiplets in

the aromatic region, with their chemical shifts influenced by the deshielding effects of the

chlorine and trifluoromethoxy groups. The amine (-NHz2) protons typically appear as a

broad singlet.

o 13C NMR: The carbon NMR will show seven distinct signals corresponding to the seven

carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will be
significantly affected, and its signal can be identified by the characteristic quartet splitting

due to coupling with the three fluorine atoms.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. The fragmentation pattern will show a prominent molecular ion peak (M*) at m/z
corresponding to 211.57. A characteristic isotopic pattern (M+2 peak) at approximately one-
third the intensity of the M+ peak will be observed due to the presence of the 3’Cl isotope,
confirming the presence of a single chlorine atom.

Safety, Handling, and Reactivity Profile

Understanding the hazard profile and chemical stability is non-negotiable for safe laboratory

practice. As a substituted aniline, this compound should be handled with appropriate care.

GHS Hazard Identification

Based on available data for this class of compounds, 3-Chloro-5-(trifluoromethoxy)aniline is

classified with the following hazards:

H302: Harmful if swallowed[2]

H312: Harmful in contact with skin[2]

H315: Causes skin irritation[2]

H319: Causes serious eye irritation[2]

H332: Harmful if inhaled[2]

Handling and Storage Protocols

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles with side shields, and a laboratory coat. All handling of solids or concentrated
solutions should be performed in a certified chemical fume hood to avoid inhalation.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and
well-ventilated area. A recommended storage temperature is between 0-8 °C to maintain
long-term stability.[1] Keep away from strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, regional, and national
regulations. Contaminated containers should be treated as hazardous waste.
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Role in Drug Discovery and Chemical Synthesis

Substituted anilines are foundational building blocks in medicinal chemistry. The specific
combination of chloro and trifluoromethoxy groups in this molecule offers a strategic advantage
in drug design.

» Modulation of Physicochemical Properties: The trifluoromethoxy (-OCFs3) group is a well-
established bioisostere of a methoxy group but with profoundly different electronic properties.
It is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance a
drug candidate's metabolic stability, membrane permeability, and binding affinity.[4]

o Synthetic Handle: The primary amine group serves as a versatile nucleophile and a key
reactive site for constructing more complex molecular architectures. It readily participates in
reactions such as amide bond formation, reductive amination, and the synthesis of
heterocyclic systems, which are prevalent in many pharmaceutical agents.[5]

Experimental Workflow: Identity and Purity
Verification

To ensure the trustworthiness of experimental results, a robust, self-validating workflow for
confirming the identity and purity of a starting material like 3-Chloro-5-
(trifluoromethoxy)aniline is essential. The following protocol outlines a standard procedure.

Step-by-Step Characterization Protocol

e Physical Inspection & Solubility Test:
o Visually inspect the sample for expected appearance and homogeneity.

o Perform small-scale solubility tests in common NMR solvents (e.g., CDCls, DMSO-ds) to
select the appropriate solvent for analysis and subsequent reactions.

e Mass Spectrometric Analysis:
o Prepare a dilute solution of the sample.

o Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or GC-MS).
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o Validation Check: Confirm the presence of the molecular ion peak at the expected m/z and
the characteristic M/M+2 isotopic pattern for chlorine.

 NMR Spectroscopic Analysis:
o Prepare an NMR sample using the predetermined deuterated solvent.
o Acquire *H NMR and 3C NMR specitra.

o Validation Check: Analyze the chemical shifts, integration values (for *H), and coupling
patterns. The data must be consistent with the expected structure. The presence of the -
OCFs group should be evident in the 13C spectrum.

e Infrared Spectroscopic Analysis:
o Acquire an IR spectrum of the neat sample (if liquid) or as a KBr pellet/nujol mull (if solid).

o Validation Check: Confirm the presence of characteristic absorption bands for N-H, C-F, C-
O, and C-Cl bonds.

o Data Synthesis and Final Confirmation:

o Integrate all spectral data. Each technique provides a piece of the structural puzzle, and
together they should unequivocally confirm the identity and indicate the purity of 3-Chloro-
5-(trifluoromethoxy)aniline.

o Compare acquired data against reference spectra or literature values where available.[3]

The logical flow of this multi-technique approach ensures a high degree of confidence in the
material's integrity before its use in critical synthetic applications.
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Start: Receive Sample of
3-Chloro-5-(trifluoromethoxy)aniline

;

Step 1: Physical Inspection
& Solubility Screening

Step 2: Mass Spectrometry (MS)

Validation Check:
Correct MW & ClI Isotope Pattern?

Pass

Step 3: NMR Spectroscopy
(*H, 13C)

Validation Check:
Correct Shifts, Integration, Coupling?

Fail

Step 4: IR Spectroscopy

Fail

Validation Check:
Expected Functional Group Peaks?

Result: Identity & Purity Confirmed Result: Data Inconsistent
(Proceed to Synthesis) (Quarantine & Re-evaluate)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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